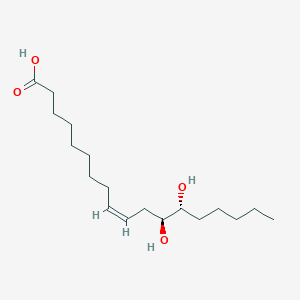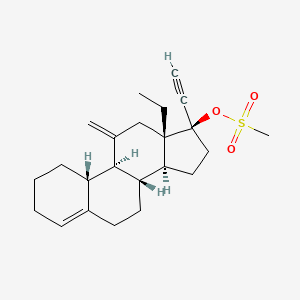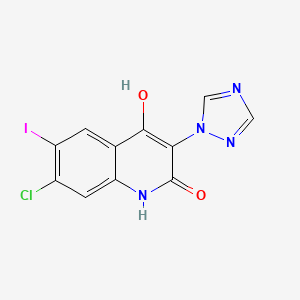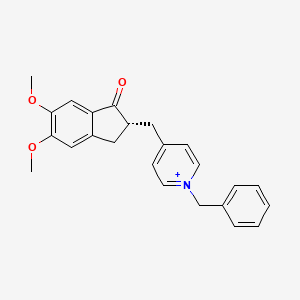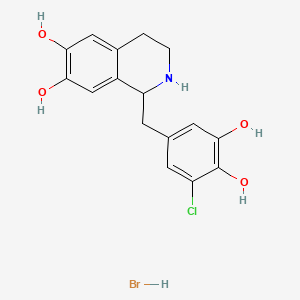
5'-Chloro-norlaudanosoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a key intermediate in the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids. These alkaloids are significant due to their pharmacological properties, including their use in pain management and as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-norlaudanosoline typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde. This reaction is catalyzed by norlaudanosoline synthase, an enzyme that facilitates the formation of the tetrahydroisoquinoline structure . The reaction conditions often include a controlled pH environment to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of 5’-Chloro-norlaudanosoline can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been used to produce norlaudanosoline by optimizing the concentration of dopamine and enzymes involved in the biosynthetic pathway . This method offers a scalable and sustainable approach to producing this compound.
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-norlaudanosoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 5’-Chloro-norlaudanosoline with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
5’-Chloro-norlaudanosoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex alkaloids and other bioactive compounds.
Biology: The compound is used to study enzyme-catalyzed reactions and metabolic pathways in microorganisms.
Medicine: It is a precursor in the synthesis of morphinan alkaloids, which are used as analgesics and antitussives.
Industry: The compound is utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 5’-Chloro-norlaudanosoline involves its role as an intermediate in the biosynthesis of benzylisoquinoline alkaloids. These alkaloids interact with various molecular targets, including opioid receptors, to exert their pharmacological effects. The compound’s structure allows it to participate in enzyme-catalyzed reactions that lead to the formation of active alkaloids .
Comparison with Similar Compounds
Norlaudanosoline: The parent compound, which lacks the chlorine substituent.
S-reticuline: Another intermediate in the biosynthesis of benzylisoquinoline alkaloids.
S-norcoclaurine: A related compound involved in the same biosynthetic pathway.
Uniqueness: 5’-Chloro-norlaudanosoline is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of derivatives that can be synthesized from it. This structural modification can also affect the compound’s pharmacological properties, making it a valuable intermediate in the synthesis of specific alkaloids.
Properties
Molecular Formula |
C16H17BrClNO4 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
1-[(3-chloro-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16ClNO4.BrH/c17-11-3-8(5-15(21)16(11)22)4-12-10-7-14(20)13(19)6-9(10)1-2-18-12;/h3,5-7,12,18-22H,1-2,4H2;1H |
InChI Key |
INODXGDBUNYVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C(=C3)Cl)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



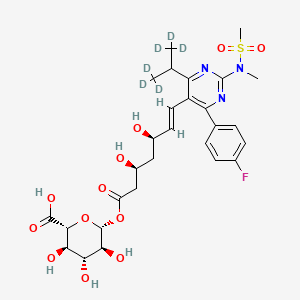
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)



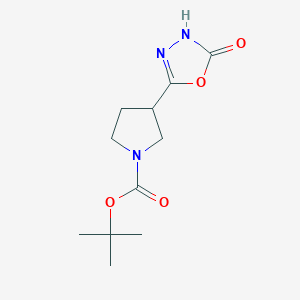
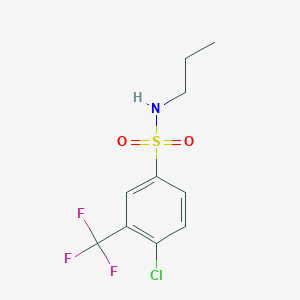
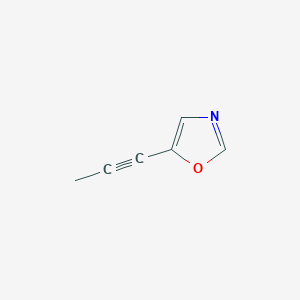
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
